N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide
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Overview
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide is a synthetic organic compound that features a unique structure combining an oxane ring and a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetcAMP-specific 3’,5’-cyclic phosphodiesterase 4B , which plays a crucial role in signal transduction processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related tocAMP signaling .
Result of Action
Based on its potential target, it may modulate camp levels, thereby influencing cellular processes regulated by this second messenger .
Preparation Methods
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide typically involves the following steps:
Formation of the oxane ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of the oxane and pyrazole rings: This step involves the formation of a bond between the oxane and pyrazole rings, typically through a nucleophilic substitution reaction.
Formation of the carboxamide group:
Chemical Reactions Analysis
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in various biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Comparison with Similar Compounds
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide can be compared with other similar compounds, such as:
Tetrahydropyran: A compound with a similar oxane ring structure but lacking the pyrazole ring.
1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde: A compound with a similar pyrazole ring but different functional groups.
The uniqueness of this compound lies in its combination of the oxane and pyrazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-14(11-1-5-19-6-2-11)16-12-9-15-17(10-12)13-3-7-20-8-4-13/h9-11,13H,1-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCCIVFDBUMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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